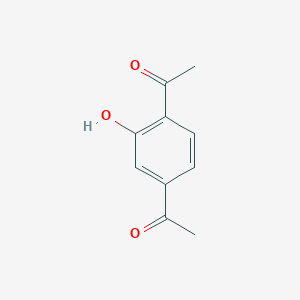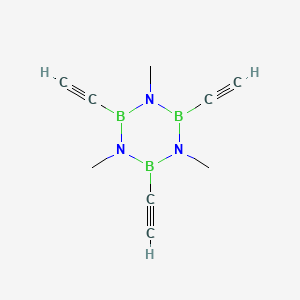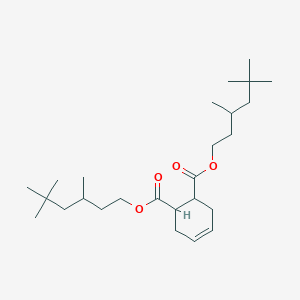![molecular formula C7H6N2OS B12576439 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine CAS No. 441351-91-3](/img/structure/B12576439.png)
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine is a heterocyclic compound that features a unique fusion of oxazole and thiazepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. The reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes. The product is a colorless, high-melting crystalline solid that is readily soluble in DMSO and DMF but poorly soluble in alkanes and insoluble in water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
[1,2]oxazolo[5,4-e]isoindoles: These compounds share a similar oxazole ring structure and have been studied for their antiproliferative activities against cancer cell lines.
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5,7)-dione: This compound also features an oxazole ring and has been investigated for its potential as a pharmaceutical agent.
Uniqueness
4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
441351-91-3 |
|---|---|
Fórmula molecular |
C7H6N2OS |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
3-oxa-7-thia-2,8-diazatricyclo[6.2.1.04,10]undeca-1,4(10),5-triene |
InChI |
InChI=1S/C7H6N2OS/c1-2-11-9-3-5-6(4-9)8-10-7(1)5/h1-2H,3-4H2 |
Clave InChI |
XQOWSTNKSAMIEC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C=CSN1CC2=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)





![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)


![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)


